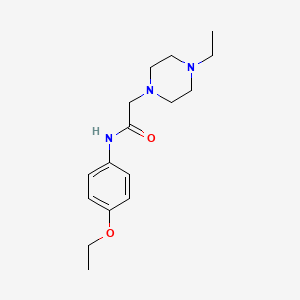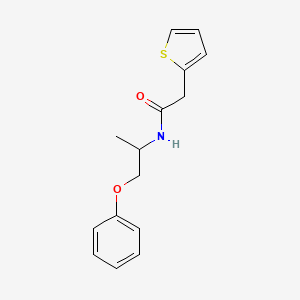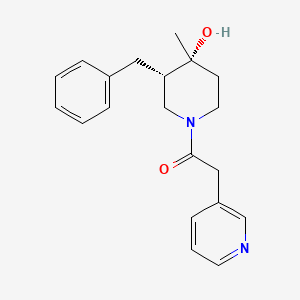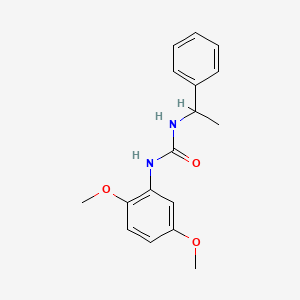
N-(4-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly referred to as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPA belongs to the class of piperazine derivatives and has been studied extensively for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
EPPA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that EPPA has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. EPPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood. However, studies have shown that EPPA can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). It has also been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. EPPA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EPPA in lab experiments is its high purity and stability. EPPA is a white crystalline powder that is easy to handle and store. It is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of using EPPA in lab experiments is the lack of information on its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of EPPA. One of the areas of research is the development of EPPA as a therapeutic agent for cancer and inflammation. Studies are also needed to understand the mechanism of action of EPPA and its effects on various signaling pathways. Another area of research is the development of EPPA as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to understand the pharmacokinetics and toxicity of EPPA. Overall, the study of EPPA has the potential to lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of EPPA involves the reaction of 4-ethoxyaniline and 4-ethylpiperazine with acetic anhydride. The reaction takes place in the presence of a catalyst and yields EPPA as a white crystalline powder. The purity of the synthesized EPPA can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-5-7-15(8-6-14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUHHVBLNRSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![7-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419240.png)


![methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5419248.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)
